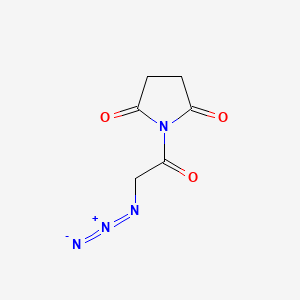
4-Amino-3-(isobutylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-(isobutylamino)benzonitrile is an organic compound with a complex structure that includes both amino and nitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(isobutylamino)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of aniline derivatives followed by reduction and subsequent functional group modifications. For instance, the nitration of aniline can produce nitroaniline, which can then be reduced to phenylenediamine. Further reactions with isobutylamine and cyanation agents yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, has been explored to minimize environmental impact and improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-(isobutylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzonitriles, amines, and amides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-(isobutylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-3-(isobutylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzonitrile: This compound is structurally similar but lacks the isobutylamino group.
Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.
4-Cyanoaniline: Similar to 4-Aminobenzonitrile but with a cyano group instead of an amino group.
Uniqueness
4-Amino-3-(isobutylamino)benzonitrile is unique due to the presence of both amino and isobutylamino groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15N3 |
|---|---|
Molekulargewicht |
189.26 g/mol |
IUPAC-Name |
4-amino-3-(2-methylpropylamino)benzonitrile |
InChI |
InChI=1S/C11H15N3/c1-8(2)7-14-11-5-9(6-12)3-4-10(11)13/h3-5,8,14H,7,13H2,1-2H3 |
InChI-Schlüssel |
BWBYPDKIVDUCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=CC(=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)











